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molecular formula C11H12N2O2 B8444496 4-ethyl-7-methoxy-2H-phthalazin-1-one

4-ethyl-7-methoxy-2H-phthalazin-1-one

Cat. No. B8444496
M. Wt: 204.22 g/mol
InChI Key: ABXSMOFRIRHXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423030B2

Procedure details

This compound is obtained according to the procedure described in 1.2. by reacting unpurified 5-methoxy-2-propionylbenzoic acid with hydrazine hydrate.
Name
5-methoxy-2-propionylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:12](=O)[CH2:13][CH3:14])=[C:7]([CH:11]=1)[C:8](O)=[O:9].O.[NH2:17][NH2:18]>>[CH2:13]([C:12]1[C:6]2[C:7](=[CH:11][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[C:8](=[O:9])[NH:18][N:17]=1)[CH3:14] |f:1.2|

Inputs

Step One
Name
5-methoxy-2-propionylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=C(C(=O)O)C1)C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained

Outcomes

Product
Name
Type
Smiles
C(C)C1=NNC(C2=CC(=CC=C12)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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